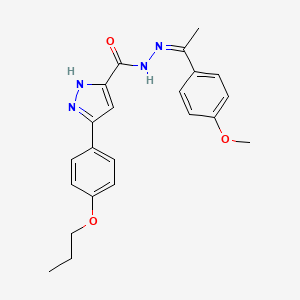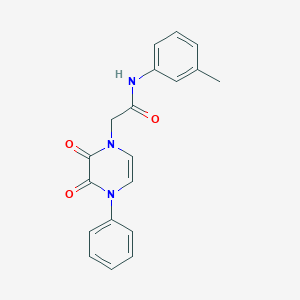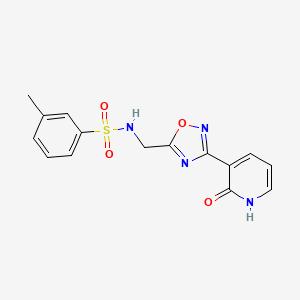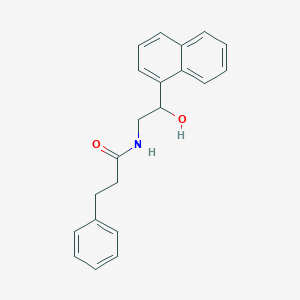
N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Applications
Anticancer Agent Development : Compounds structurally related to N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide have been studied extensively for their potential as anticancer agents. These studies include the synthesis of benzothiazole acylhydrazones and investigation of their anticancer activity. Research shows that modifications to the benzothiazole (BT) scaffold, such as various substitutions, can significantly modulate antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic activities (Osmaniye et al., 2018).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, similar to N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, have been synthesized and their biological activities investigated. These compounds exhibit high DNA protective ability and strong antimicrobial activity against certain bacteria. They also show cytotoxicity on various cancer cell lines, demonstrating their potential in chemotherapy (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment : Compounds with a 1,3,4-thiadiazole core, like the one , have been synthesized for use in photodynamic therapy for cancer treatment. They exhibit properties such as high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Neurological and Anticonvulsant Applications
- Anticonvulsant Potential : Research has demonstrated the promise of 1,3,4-thiadiazole derivatives as anticonvulsants. These compounds, including variations similar to N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, have been synthesized and shown to exhibit high anticonvulsive activity. This makes them potential candidates for treating seizures and related neurological conditions (Sych et al., 2018).
Other Applications
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives containing thiadiazole, similar to the compound , have been studied for their antimicrobial and antioxidant activities. These studies have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria, and also possess notable antioxidant properties (Menteşe et al., 2015).
Fluorescence Effects in Molecular Medicine : Certain 1,3,4-thiadiazole derivatives exhibit unique fluorescence effects, which can be utilized in biology and molecular medicine. These properties make them ideal candidates for use as fluorescence probes in various biological studies (Budziak et al., 2019).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential role as a tyrosine kinase inhibitor . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Propiedades
IUPAC Name |
4-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVGJYCBBLEJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642055.png)

![N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide](/img/structure/B2642058.png)
![2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide](/img/structure/B2642060.png)
![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)
![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2642066.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)
